{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile
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Overview
Description
{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, a sulfanyl group, and a phenylprop-2-en-1-yl group attached to a propanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Aminophenyl Sulfanyl Intermediate: This step involves the reaction of 2-aminothiophenol with an appropriate halogenated compound to form the aminophenyl sulfanyl intermediate.
Coupling with Phenylprop-2-en-1-yl Group: The intermediate is then coupled with a phenylprop-2-en-1-yl halide under basic conditions to form the desired product.
Introduction of the Propanedinitrile Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Aminophenyl)sulfanyl]-3-chloro-2-propanol hydrochloride
- 2-amino-3-chloro-3-phenyl-1-propanol hydrochloride
Uniqueness
{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
113125-36-3 |
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Molecular Formula |
C18H15N3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[1-(2-aminophenyl)sulfanyl-3-phenylprop-2-enyl]propanedinitrile |
InChI |
InChI=1S/C18H15N3S/c19-12-15(13-20)17(11-10-14-6-2-1-3-7-14)22-18-9-5-4-8-16(18)21/h1-11,15,17H,21H2 |
InChI Key |
FAVVXDIELFMQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(C#N)C#N)SC2=CC=CC=C2N |
Origin of Product |
United States |
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